2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate

Description

Chemical Identity and Structural Characterization of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl Dihydrogen Phosphate

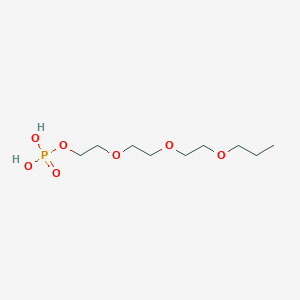

The chemical identity of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is rooted in its unique structure, which combines a polyether backbone with a terminal phosphate group. This duality imparts the molecule with amphiphilic properties, making it especially relevant in the context of surfactant and surface modification technologies.

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound is essential for its unambiguous identification across scientific disciplines. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this molecule is 2-[2-(2-propoxyethoxy)ethoxy]ethyl dihydrogen phosphate. This nomenclature precisely describes the molecular architecture: a dihydrogen phosphate ester attached to a tetraethylene glycol chain, which is terminated at the distal end by a propoxy group.

The molecule can also be systematically classified as a member of the phosphate esters, more specifically as an alkyl ether phosphate. In the context of surfactant chemistry, it belongs to the class of anionic surfactants, characterized by the presence of a negatively charged phosphate group at one terminus and a hydrophobic alkyl chain at the other. The ethoxylated backbone further classifies it as a polyether phosphate, a subclass known for its ability to impart both hydrophilic and hydrophobic characteristics, thus facilitating its role as a dispersant and stabilizer in various formulations.

The IUPAC name, as computed by authoritative chemical databases, is 2-[2-(2-propoxyethoxy)ethoxy]ethyl dihydrogen phosphate, and it is registered under the PubChem Compound Identifier (CID) 146013235. Additional systematic identifiers include the International Chemical Identifier (InChI) and the InChIKey, which are as follows:

- InChI: InChI=1S/C9H21O7P/c1-2-3-13-4-5-14-6-7-15-8-9-16-17(10,11)12/h2-9H2,1H3,(H2,10,11,12)

- InChIKey: UCSZLQCMDWXHSL-UHFFFAOYSA-N

- SMILES: CCCOCCOCCOCCOP(=O)(O)O

These identifiers are critical for database searches, computational modeling, and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is C9H21O7P. This formula reflects the presence of nine carbon atoms, twenty-one hydrogen atoms, seven oxygen atoms, and a single phosphorus atom. The arrangement of these atoms is such that the molecule contains a propoxy group (C3H7O), three ethoxy linkages (each C2H4O), and a terminal dihydrogen phosphate group (PO4H2).

The molecular weight, as computed by advanced cheminformatics algorithms, is 272.23 g/mol. This value is crucial for quantitative analyses, such as stoichiometric calculations, preparation of solutions, and interpretation of mass spectrometric data.

The following table summarizes the key molecular parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C9H21O7P |

| Molecular Weight | 272.23 g/mol |

| Number of Carbon Atoms | 9 |

| Number of Hydrogen Atoms | 21 |

| Number of Oxygen Atoms | 7 |

| Number of Phosphorus Atoms | 1 |

This molecular composition underpins the physicochemical properties of the compound, including its solubility, reactivity, and spectroscopic signatures.

Structural Isomerism and Conformational Dynamics

The structure of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is characterized by a linear polyether chain, which introduces the possibility of conformational flexibility. The molecule does not possess stereocenters, and thus, optical isomerism is not a consideration. However, the presence of multiple ether linkages and a terminal phosphate group allows for a range of conformational isomers due to rotation around the C–O and P–O bonds.

Structurally, the compound can be depicted as follows:

The 3D conformer of the molecule reveals the extended nature of the polyether chain, with the propoxy group at one end and the phosphate group at the other. The flexibility of the ethoxy linkages allows the molecule to adopt various conformations in solution, which can influence its interaction with surfaces, solvents, and other molecules.

The absence of branching or cyclic structures means that the principal isomeric forms are limited to those arising from conformational changes rather than constitutional or stereoisomerism. This conformational flexibility is a hallmark of polyether phosphates and is a key factor in their performance as surfactants and surface modifiers.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

A comprehensive spectroscopic characterization is essential for confirming the identity and purity of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate. The most informative techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR ($$ ^1H $$ NMR):

The $$ ^1H $$ NMR spectrum of this molecule is expected to exhibit characteristic signals corresponding to the protons in the propoxy group, the ethoxy linkages, and the methylene group adjacent to the phosphate ester. The methylene protons adjacent to ether oxygens typically resonate in the region of 3.4 to 4.5 ppm, with further downfield shifts observed for protons adjacent to the phosphate group due to the electron-withdrawing nature of the phosphate moiety. The terminal methyl group of the propoxy chain appears as a triplet near 1.0 ppm, while the methylene protons of the propoxy chain resonate between 1.5 and 2.0 ppm.

Carbon-13 NMR ($$ ^{13}C $$ NMR):

The $$ ^{13}C $$ NMR spectrum reveals signals for the carbons in the polyether backbone and the propoxy group. Carbons adjacent to oxygen atoms typically appear in the range of 58 to 80 ppm, with those adjacent to the phosphate group appearing at the higher end of this range due to increased deshielding.

Phosphorus-31 NMR ($$ ^{31}P $$ NMR):

The $$ ^{31}P $$ NMR spectrum provides a direct probe of the phosphate group. The chemical shift for dihydrogen phosphate esters typically appears in the range of 0 to 2 ppm, although the exact value can vary depending on the nature of the surrounding substituents and the solvent.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is characterized by several key absorptions:

- C–O Stretching: Ether C–O stretching vibrations are observed in the range of 1050 to 1150 cm$$^{-1}$$. These bands are typically strong and can overlap with other absorptions in the same region.

- P=O and P–O Stretching: The phosphate group gives rise to strong absorptions due to P=O stretching (around 1200–1250 cm$$^{-1}$$) and P–O stretching (around 1000–1100 cm$$^{-1}$$). The presence of these bands is diagnostic for phosphate esters.

- O–H Stretching: The dihydrogen phosphate group contains acidic protons, which give rise to broad O–H stretching bands in the region of 2500–3500 cm$$^{-1}$$.

These spectral features are consistent with the presence of both ether and phosphate functionalities in the molecule.

Mass Spectrometry

The mass spectrum of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is dominated by the molecular ion peak at m/z 272.23, corresponding to the molecular weight of the compound. Fragmentation patterns typically include losses of water (from the phosphate group), ethoxy fragments, and the propoxy group. The presence of a phosphorus atom can be confirmed by the characteristic isotopic pattern and the observation of phosphate-containing fragments.

The following table summarizes the key spectroscopic features:

| Spectroscopic Technique | Key Features | Expected Values/Regions |

|---|---|---|

| $$ ^1H $$ NMR | Methylene protons adjacent to O and P | 3.4–4.5 ppm |

| $$ ^{13}C $$ NMR | Carbons adjacent to O and P | 58–80 ppm |

| $$ ^{31}P $$ NMR | Phosphate group | 0–2 ppm |

| IR | C–O stretch (ether), P=O and P–O stretch, O–H stretch | 1050–1150, 1200–1250, 2500–3500 cm$$^{-1}$$ |

| Mass Spectrometry | Molecular ion, phosphate-containing fragments | m/z 272.23 (M$$^+$$), others |

These spectroscopic signatures provide a comprehensive fingerprint for the identification and characterization of the molecule.

Properties

IUPAC Name |

2-[2-(2-propoxyethoxy)ethoxy]ethyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O7P/c1-2-3-13-4-5-14-6-7-15-8-9-16-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSZLQCMDWXHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOCCOCCOP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate typically involves the reaction of 2-(2-(2-Propoxyethoxy)ethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions, and the product is purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate depend on the type of reaction. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

Biochemical Applications

- Bioconjugation : The compound is utilized in the synthesis of bioconjugates, which are essential for various biochemical assays. Its ability to form stable conjugates with proteins enhances the sensitivity and specificity of detection methods.

- Labeling Agents : It serves as a labeling agent for biomolecules, allowing researchers to track and visualize proteins in cellular environments. This application is crucial in studying protein interactions and dynamics.

Drug Delivery Systems

- Enhanced Solubility : The compound improves the solubility of hydrophobic drugs, facilitating their delivery in therapeutic applications. This property is particularly valuable in developing formulations for poorly soluble drugs.

- Stability Improvement : Its use in drug formulations enhances the stability of active pharmaceutical ingredients (APIs), prolonging their shelf life and effectiveness.

Environmental Science

- Pesticide Formulation : The compound has been explored as an inert ingredient in pesticide formulations, improving the efficacy and application characteristics of active ingredients. Its role as a surfactant helps in the even distribution of pesticides on plant surfaces.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Bioconjugate synthesis | Enhanced detection sensitivity |

| Drug Development | Solubilization of APIs | Improved bioavailability |

| Environmental Science | Pesticide formulation | Better distribution and efficacy |

Case Study 1: Bioconjugation Techniques

A study demonstrated the use of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate in synthesizing bioconjugates for enzyme assays. The resulting conjugates exhibited increased stability and activity compared to traditional methods, highlighting the compound's utility in biochemical research.

Case Study 2: Drug Delivery Enhancements

Research conducted on the formulation of an anti-cancer drug using this compound showed significant improvements in solubility and cellular uptake. The study concluded that incorporating this phosphoric acid derivative could lead to more effective therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound acts as a linker, facilitating the attachment of various functional groups to target molecules. This interaction is crucial in the development of bioconjugates and drug delivery systems, where the compound helps in the efficient delivery of therapeutic agents to specific sites in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other phosphate esters with varying alkyl/ether chains and functional groups (Table 1):

Physicochemical Properties

- Solubility: The target compound’s tri-ethoxy chain enhances water solubility compared to branched alkyl phosphates (e.g., 2-ethylhexyl phosphate, ) but reduces it relative to shorter hydroxyethyl analogs (). Its amphiphilicity may surpass nonylphenol ethoxylate phosphates (), which have larger hydrophobic cores.

- Reactivity : Unlike BMEP and Phosmer M (), which contain polymerizable methacrylate groups, the target compound lacks such functionality, limiting its use in crosslinked polymers. However, its phosphate group enables interactions with metal ions or polar surfaces.

Biological Activity

2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H20O4P

- Molecular Weight : 230.153 g/mol

- CAS Number : Not available in the current literature.

The compound is classified under phosphates, which are known for their role in cellular signaling and metabolic processes. Its structure suggests potential interactions with biological molecules, particularly enzymes involved in phosphate metabolism.

Key Enzymatic Targets

- Cholinesterase :

- Parathion Hydrolase :

In Vitro Studies

Research indicates that 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects reveal variable responses across different cell lines, suggesting selective toxicity that could be harnessed for therapeutic applications.

In Vivo Studies

Limited in vivo studies have been conducted, but existing data suggest:

- Toxicological Effects : Animal studies indicate potential neurotoxic effects at high doses, necessitating careful evaluation before therapeutic use.

- Pharmacokinetics : Data on absorption, distribution, metabolism, and excretion (ADME) are sparse but critical for understanding its therapeutic window.

Case Studies

- Case Study 1 : A study conducted on the effect of similar phosphates on cholinergic systems demonstrated significant alterations in neurotransmitter levels when exposed to organophosphate analogs. This suggests that 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate may elicit comparable effects due to its structural similarities .

- Case Study 2 : Research involving phosphates in cancer treatment highlighted their ability to modulate cellular signaling pathways. Although specific studies on this compound are lacking, its classification as a phosphate suggests potential applications in cancer therapy through modulation of phosphoinositide signaling pathways .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate with high purity?

- Answer : Synthesis typically involves phosphorylation of the corresponding triethylene glycol propyl ether precursor using phosphorus oxychloride (POCl₃) or polyphosphoric acid under controlled anhydrous conditions. Key steps include:

- Step 1 : Purify the triethylene glycol derivative via fractional distillation to minimize side reactions.

- Step 2 : Perform phosphorylation at 0–5°C to avoid thermal degradation of the phosphate ester .

- Step 3 : Neutralize excess acid using cold aqueous sodium bicarbonate, followed by solvent extraction (e.g., dichloromethane) and column chromatography (silica gel, methanol/chloroform gradient) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Answer : Critical properties include:

- Hydrophilic-lipophilic balance (HLB) : Calculate using Griffin’s method based on the molecular structure or measure via partitioning experiments in octanol/water .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen, noting decomposition temperatures (typical range: 150–200°C for similar phosphate esters) .

- Acid dissociation constants (pKa) : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., 20% methanol) to account for low water solubility .

Advanced Research Questions

Q. How do structural variations in the alkoxy chain (e.g., propoxy vs. ethoxy) impact the compound’s reactivity in catalytic or self-assembly systems?

- Answer : The propoxyethoxyethoxy chain increases steric hindrance and hydrophobicity compared to shorter chains (e.g., ethoxy), affecting:

- Micelle formation : Use dynamic light scattering (DLS) to compare critical micelle concentrations (CMC) with analogs like 2-ethylhexyl phosphate .

- Catalytic efficiency : In metal-ion extraction or enzyme-mimetic systems, longer chains may reduce coordination flexibility but enhance selectivity for larger cations (e.g., La³+ vs. Na⁺) .

Q. What computational approaches are effective for modeling degradation pathways of this phosphate ester in environmental systems?

- Answer :

- Step 1 : Use density functional theory (DFT) to predict hydrolysis mechanisms (e.g., acid-catalyzed vs. base-mediated cleavage).

- Step 2 : Validate with experimental LC-MS/MS data to identify intermediates like 2-(2-ethoxyethoxy)ethanol and inorganic phosphate .

- Step 3 : Integrate cheminformatics tools (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity .

Q. How can researchers resolve discrepancies in reported toxicity profiles of phosphate esters with similar alkoxy chains?

- Answer : Conflicting data often arise from:

- Impurity effects : Trace unreacted POCl₃ or residual solvents in synthesized batches can skew cytotoxicity assays. Mitigate via rigorous purification and LC-MS validation .

- Assay variability : Standardize in vitro tests (e.g., MTT assay) using identical cell lines (e.g., HepG2) and exposure durations (e.g., 24–48 hrs) .

Methodological Challenges & Solutions

Q. What experimental designs are optimal for studying the compound’s interaction with lipid bilayers or nanoparticles?

- Answer :

- Model systems : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms with DPPC monolayers.

- Techniques : Employ fluorescence anisotropy (e.g., DPH probes) to assess membrane fluidity changes .

- Controlled variables : Maintain pH 7.4 and ionic strength (0.15 M NaCl) to mimic physiological conditions .

Q. How can researchers address inconsistencies in NMR spectral data for phosphate esters across studies?

- Answer : Variations arise from solvent polarity, temperature, and pH. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.